

Spectroscopic Data of 5-(p-tolyl)thiazol-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-(P-tolyl)thiazol-2-amine

Cat. No.: B1268747

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(p-tolyl)thiazol-2-amine is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. Thiazole derivatives are known to exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery. Accurate spectroscopic characterization is fundamental for the unambiguous identification, purity assessment, and structural elucidation of such compounds. This guide provides a comprehensive overview of the core spectroscopic data (NMR, IR, MS) for **5-(p-tolyl)thiazol-2-amine**.

Please note: Extensive searches for experimentally obtained spectroscopic data for **5-(p-tolyl)thiazol-2-amine** (CAS 73040-54-7) did not yield a complete, publicly available dataset. Therefore, the quantitative data presented in this guide is predicted based on computational models and should be used as a reference for experimental verification.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **5-(p-tolyl)thiazol-2-amine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Spectral Data of **5-(p-tolyl)thiazol-2-amine**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.35	d	2H	Ar-H (ortho to CH_3)
~7.18	d	2H	Ar-H (meta to CH_3)
~7.10	s	1H	Thiazole-H (C4-H)
~6.50	s (br)	2H	- NH_2
~2.32	s	3H	- CH_3

Solvent: CDCl_3 , Reference: TMS (0 ppm)

Table 2: Predicted ^{13}C NMR Spectral Data of **5-(p-tolyl)thiazol-2-amine**

Chemical Shift (δ , ppm)	Assignment
~168.5	C2 (C- NH_2)
~145.0	C5 (C-Ar)
~137.0	Ar-C (ipso, attached to CH_3)
~131.0	Ar-C (ipso, attached to thiazole)
~129.5	Ar-CH (meta to CH_3)
~126.0	Ar-CH (ortho to CH_3)
~115.0	C4 (CH)
~21.0	- CH_3

Solvent: CDCl_3

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for **5-(p-tolyl)thiazol-2-amine**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3450-3300	Medium, Doublet	N-H stretching (primary amine)
3100-3000	Medium	C-H stretching (aromatic and vinyl)
2920-2850	Weak	C-H stretching (methyl)
~1620	Strong	C=N stretching (thiazole ring)
~1590	Medium	N-H bending
1550-1450	Strong	C=C stretching (aromatic ring)
~815	Strong	C-H out-of-plane bending (para-disubstituted benzene)

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for **5-(p-tolyl)thiazol-2-amine**

m/z	Relative Intensity (%)	Assignment
190.06	100	[M] ⁺ (Molecular Ion)
175.04	40	[M - CH ₃] ⁺
115.04	35	[C ₇ H ₅ NS] ⁺
91.05	60	[C ₇ H ₇] ⁺ (Tropylium ion)

Ionization Mode: Electron Ionization (EI)

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data for a solid organic compound like **5-(p-tolyl)thiazol-2-amine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:

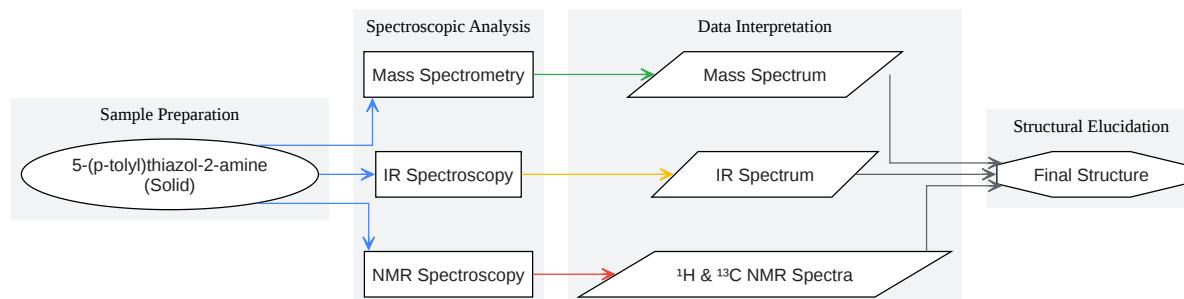
- Weigh approximately 5-10 mg of the solid sample of **5-(p-tolyl)thiazol-2-amine**.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3) in a clean, dry NMR tube.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
- Cap the NMR tube and gently agitate to ensure complete dissolution.

- Data Acquisition:
 - Insert the NMR tube into the spectrometer's probe.
 - Tune and shim the spectrometer to optimize the magnetic field homogeneity.
 - Acquire the ^1H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
 - Acquire the ^{13}C NMR spectrum using a proton-decoupled pulse sequence. This often requires a larger number of scans than ^1H NMR due to the lower natural abundance of ^{13}C .
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decays (FIDs).
 - Phase the resulting spectra and perform baseline correction.
 - Calibrate the chemical shift scale using the solvent or TMS peak as a reference.
 - Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

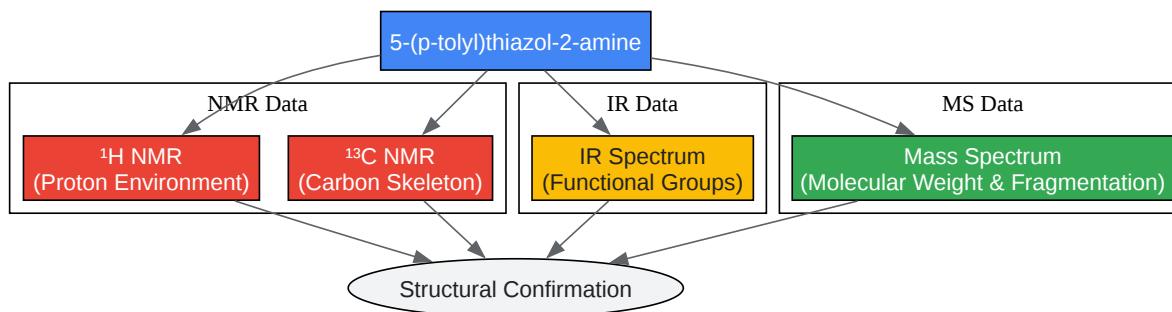
- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

- Place a small amount of the solid **5-(p-tolyl)thiazol-2-amine** powder directly onto the ATR crystal.
- Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
- Data Acquisition:
 - Collect a background spectrum of the empty, clean ATR crystal.
 - Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
 - Typically, spectra are collected in the mid-IR range (4000-400 cm^{-1}) with a resolution of 4 cm^{-1} .
- Data Processing:
 - The resulting spectrum can be analyzed for the presence of characteristic absorption bands corresponding to the functional groups in the molecule.


Mass Spectrometry (MS)

- Sample Preparation and Introduction:
 - For Electron Ionization (EI) with a direct insertion probe: Place a small amount of the solid sample into a capillary tube and insert it into the mass spectrometer's ion source via the direct insertion probe.
 - For analysis via Gas Chromatography-Mass Spectrometry (GC-MS): Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) and inject it into the GC inlet. The compound will be vaporized and separated on the GC column before entering the mass spectrometer.
- Ionization and Mass Analysis:

- In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV in EI), causing ionization and fragmentation.
- The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.
- Detection and Data Processing:
 - A detector records the abundance of ions at each m/z value.
 - The resulting mass spectrum is a plot of relative ion abundance versus m/z.
 - The molecular ion peak ($[M]^+$) corresponds to the molecular weight of the compound. Other peaks represent the masses of various fragments, which can provide structural information.


Visualizations

The following diagrams illustrate the general workflow and logical relationships in the spectroscopic analysis of a chemical compound.

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Spectroscopic Data of 5-(p-tolyl)thiazol-2-amine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1268747#spectroscopic-data-nmr-ir-ms-of-5-p-tolyl-thiazol-2-amine\]](https://www.benchchem.com/product/b1268747#spectroscopic-data-nmr-ir-ms-of-5-p-tolyl-thiazol-2-amine)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com